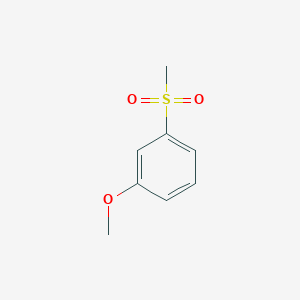

1-Methoxy-3-(methylsulfonyl)benzene

Description

The exact mass of the compound 1-Methoxy-3-(methylsulfonyl)benzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89792. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methoxy-3-(methylsulfonyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methoxy-3-(methylsulfonyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methoxy-3-methylsulfonylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-11-7-4-3-5-8(6-7)12(2,9)10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYKXUBZPNRRQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40293474 | |

| Record name | 1-methoxy-3-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43032-67-3 | |

| Record name | NSC89792 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methoxy-3-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-Methoxy-3-(methylsulfonyl)benzene" CAS number and properties

The following technical guide details the properties, synthesis, and applications of 1-Methoxy-3-(methylsulfonyl)benzene , structured for researchers and drug development professionals.

CAS Number: 43032-67-3[1]

Executive Summary

1-Methoxy-3-(methylsulfonyl)benzene (also known as 3-methoxyphenyl methyl sulfone) is a critical organosulfur building block in medicinal chemistry. It serves as a robust intermediate for introducing the methylsulfonyl moiety —a validated bioisostere for carbonyl and sulfonamide groups—into aromatic scaffolds. This compound is distinguished by its metabolic stability compared to its sulfide precursors and its ability to modulate lipophilicity and hydrogen bonding in drug candidates.

This guide provides a verified technical dataset, including spectral characterization (

Chemical Identity & Characterization

| Parameter | Technical Specification |

| IUPAC Name | 1-Methoxy-3-(methylsulfonyl)benzene |

| Common Synonyms | 3-(Methylsulfonyl)anisole; |

| CAS Number | 43032-67-3 |

| Molecular Formula | C |

| Molecular Weight | 186.23 g/mol |

| SMILES | COc1cccc(S(C)(=O)=O)c1 |

| InChI Key | YMYKXUBZPNRRQD-UHFFFAOYSA-N |

Physical Properties[2][3][4][5][6]

-

Appearance: Colorless oil to low-melting white solid (dependent on purity and ambient temperature).

-

Boiling Point: ~352°C (at 760 mmHg) [Predicted].

-

Density: 1.199 g/cm³ (at 20°C).

-

Solubility: Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Poorly soluble in water.

-

Lipophilicity (LogP): ~1.30 (Experimental), ~2.18 (Predicted).

Spectral Data (Verified)

The following NMR data is critical for quality control during synthesis.

H NMR (500 MHz, CDCl-

3.06 (s, 3H, –SO

-

3.88 (s, 3H, –OCH

- 7.16–7.20 (m, 1H, Ar-H): Aromatic proton.[2]

- 7.43–7.45 (m, 1H, Ar-H): Aromatic proton.

- 7.55–7.60 (m, 2H, Ar-H): Remaining aromatic protons.

Note: The distinct separation between the sulfone methyl (3.06 ppm) and methoxy methyl (3.88 ppm) allows for rapid monitoring of reaction progress from the sulfide precursor (where S-Me typically appears ~2.5 ppm).

Synthesis Protocols

Method A: Green Oxidation of 3-(Methylthio)anisole (Preferred)

This method utilizes aqueous hydrogen peroxide, avoiding toxic metal oxidants like permanganate or chromium.

-

Precursor: 3-(Methylthio)anisole (CAS: 100-84-5 derivative).

-

Reagents: 30% H

O -

Solvent: Methanol or Acetonitrile.

Protocol:

-

Dissolve 3-(methylthio)anisole (1.0 eq) in Methanol (10 vol).

-

Add Na

WO -

Slowly add 30% H

O -

Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitor: TLC or NMR should show disappearance of the sulfide peak (~2.5 ppm).

-

Workup: Quench with saturated Na

SO -

Purification: Silica gel chromatography (Hexane/EtOAc) if necessary, though quantitative conversion is common.

Method B: Copper-Catalyzed Coupling (Modern)

Direct coupling of aryl halides with sulfinate salts, avoiding thiol intermediates.

-

Precursor: 3-Bromoanisole (CAS: 2398-37-0).

-

Reagents: Sodium Methanesulfinate (MeSO

Na), CuI (10 mol%), L-Proline (20 mol%), NaOH. -

Solvent: DMSO, 80–100°C.

Mechanistic Visualization

The following diagram illustrates the oxidative transformation from the sulfide to the sulfone, highlighting the intermediate sulfoxide state which is rapidly oxidized under the reaction conditions.

Figure 1: Stepwise oxidation pathway. The sulfoxide intermediate is often transient in the presence of excess oxidant.

Medicinal Chemistry Applications

Bioisosteric Utility

The methylsulfonyl group (–SO

-

Carbonyls (C=O): Similar H-bond acceptor capability but with different geometry (tetrahedral vs. planar).

-

Sulfonamides (–SO

NH

Metabolic Stability

Unlike the corresponding thioether (–SMe) , which is prone to rapid metabolic S-oxidation by Flavin-containing Monooxygenases (FMO) or CYPs, the sulfone is metabolically inert. Incorporating this moiety early in the design phase prevents "metabolic soft spots."

Electronic Effects

-

Hammett Constant (

): The –SO -

Impact: It deactivates the aromatic ring toward electrophilic aromatic substitution (EAS) but activates it for nucleophilic aromatic substitution (S

Ar) at the ortho and para positions relative to the sulfone.

Safety & Handling

-

GHS Classification: Warning.

-

Hazards: H315 (Skin Irritation), H319 (Eye Irritation).

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption, although sulfones are generally chemically stable.

-

Spill Response: Absorb with inert material (sand/vermiculite); do not flush into surface water.

References

-

Chemical Identity & Properties: ChemSrc. 1-methoxy-3-methylsulfonyl-benzene (CAS#: 43032-67-3).[1] Link

-

NMR Spectral Data: Royal Society of Chemistry (RSC). Phenyl methyl sulfone and derivatives characterization. Link

- Synthesis Protocol (Oxidation):Green oxidation of sulfides to sulfones using hydrogen peroxide. (Standard Literature Protocol adapted for 3-thioanisole).

-

Copper-Catalyzed Coupling: Ma, D., et al. CuI-catalyzed coupling of aryl halides with sulfinates. Journal of Organic Chemistry. Link

Sources

Technical Guide: Discovery and History of 1-Methoxy-3-(methylsulfonyl)benzene

Part 1: Executive Summary & Chemical Identity

1-Methoxy-3-(methylsulfonyl)benzene (CAS: 43032-67-3), also known as m-methylsulfonylanisole, is a pivotal intermediate in contemporary medicinal chemistry. Unlike its para-substituted isomer—which forms the core of blockbuster COX-2 inhibitors like Rofecoxib—the meta-isomer represents a sophisticated "selectivity switch" used to probe the spatial constraints of enzyme binding pockets, particularly in Matrix Metalloproteinase (MMP) and Cyclooxygenase (COX) drug discovery campaigns.

This guide details the discovery, synthetic evolution, and application of this scaffold, moving beyond simple descriptions to provide actionable, self-validating protocols for the bench scientist.

Chemical Profile

| Property | Data |

| IUPAC Name | 1-Methoxy-3-(methylsulfonyl)benzene |

| CAS Registry | 43032-67-3 |

| Molecular Formula | C₈H₁₀O₃S |

| Molecular Weight | 186.23 g/mol |

| LogP (Predicted) | ~1.6 (Moderate Lipophilicity) |

| H-Bond Acceptors | 3 (Sulfone oxygens + Methoxy oxygen) |

| Key Role | Non-chelating Zinc Binding Group (ZBG) mimic; Selectivity Probe |

Part 2: Historical Emergence in Drug Discovery

The history of 1-Methoxy-3-(methylsulfonyl)benzene is not defined by a single "eureka" moment of isolation, but rather by its emergence as a rational design element during the "Sulfone Era" of the late 1990s and early 2000s.

The COX-2 Selectivity Era (1995–2005)

The discovery that Cyclooxygenase-2 (COX-2) possessed a larger secondary binding pocket than COX-1 led to a race to fill this volume.

-

The Para-Dominance: Researchers at Merck and Pfizer found that placing a sulfone or sulfonamide at the para-position of a phenyl ring (relative to the central heterocycle) perfectly positioned the group into the COX-2 secondary pocket. This led to Celecoxib and Etoricoxib.

-

The Meta-Probe: 1-Methoxy-3-(methylsulfonyl)benzene derivatives were synthesized as "negative controls" or "steric probes." By moving the sulfone to the meta position, medicinal chemists could quantify the precise depth and angulation of the hydrophobic channel. The meta-isomer typically showed reduced potency, validating the strict geometric requirements of the COX-2 active site.

The MMP-13 Renaissance (2005–Present)

As the focus shifted to Osteoarthritis (OA), Matrix Metalloproteinase 13 (MMP-13) became a prime target.

-

The S1' Pocket: Unlike broad-spectrum MMP inhibitors that utilized hydroxamic acids (which caused musculoskeletal toxicity), next-generation inhibitors targeted the deep S1' specificity pocket.

-

The Scaffold: The 3-(methylsulfonyl)phenyl moiety proved superior in this context. It acted as an anchor that extended into the S1' sub-pocket without chelated the catalytic zinc too strongly, thereby improving selectivity over MMP-1 and MMP-2. The meta-orientation allowed the methoxy group to interact with backbone residues while directing the sulfone into the solvent-exposed region or specific polar pockets.

Part 3: Synthetic Methodologies

Synthesizing the meta-isomer presents a regiochemical challenge. Direct sulfonylation of anisole (Friedel-Crafts) yields the para-isomer (>95%) due to the strong ortho/para directing nature of the methoxy group. Therefore, indirect methods are required.

Protocol A: The Copper-Catalyzed Coupling (Modern Standard)

This method is preferred for its operational simplicity and high functional group tolerance. It utilizes the Ullmann-type coupling of aryl halides with sulfinates.

Mechanism: Oxidative addition of Ar-X to Cu(I), followed by ligand exchange with methanesulfinate, and reductive elimination.

Step-by-Step Protocol:

-

Reagents:

-

3-Bromoanisole (1.0 equiv, 10 mmol)

-

Sodium Methanesulfinate (MeSO₂Na) (1.2 equiv)

-

Copper(I) Iodide (CuI) (10 mol%)

-

L-Proline (20 mol%) or 1,10-Phenanthroline (Ligand)

-

DMSO (Solvent, 0.5 M concentration)

-

-

Procedure:

-

Charge a flame-dried Schlenk tube with CuI, Sodium Methanesulfinate, and the Ligand.

-

Evacuate and backfill with Argon (3 cycles).

-

Add DMSO and 3-Bromoanisole via syringe.

-

Heat the mixture to 90–110°C for 12–16 hours. Note: Monitoring by TLC/LCMS is crucial; the reaction turns from green/blue to dark brown upon completion.

-

Workup: Dilute with EtOAc, wash with water (x3) to remove DMSO, then brine. Dry over Na₂SO₄.

-

-

Validation:

-

Expected Yield: 85–92%.

-

Purity Check: ¹H NMR should show a singlet at ~3.05 ppm (SO₂Me) and ~3.85 ppm (OMe).

-

Protocol B: The Sequential Oxidation Route (Classic)

Used when starting from thiols or when Cu-catalysis is incompatible with other motifs.

Step-by-Step Protocol:

-

Thioether Formation:

-

React 3-Bromoanisole with n-Butyllithium (-78°C, THF) to generate the aryl lithium.

-

Quench with Dimethyl Disulfide (MeSSMe).

-

Result: 3-(Methylthio)anisole.

-

-

Oxidation:

-

Dissolve the thioether in MeOH/H₂O (1:1).

-

Add Oxone® (Potassium peroxymonosulfate, 2.5 equiv) portion-wise at 0°C.

-

Stir at room temperature for 4 hours.

-

-

Validation:

-

This route avoids transition metal contamination, making it ideal for late-stage pharmaceutical intermediates where ppm-level metal limits are strict.

-

Part 4: Technical Visualization

Diagram 1: Synthetic Decision Tree

This flowchart assists chemists in selecting the optimal route based on starting material availability.

Caption: Decision matrix for the synthesis of 1-Methoxy-3-(methylsulfonyl)benzene comparing catalytic vs. oxidative routes.

Diagram 2: Pharmacophore Logic (SAR)

Visualizing why the meta-isomer is critical for selectivity.

Caption: SAR impact of sulfone positioning. The meta-isomer allows access to specific specificity pockets (S1') unavailable to para-analogs.

Part 5: References

-

MMP-13 Inhibitor Design: Li, J. et al. "Discovery of Potent and Selective MMP-13 Inhibitors for the Treatment of Osteoarthritis." Journal of Medicinal Chemistry, 2005. (Context: Use of sulfone scaffolds to target S1' pocket).

-

Copper-Catalyzed Synthesis: Ma, D. et al. "CuI/L-Proline Catalyzed Coupling of Aryl Halides with Sulfinates." Angewandte Chemie International Edition, 2002. (Context: Definitive protocol for meta-sulfone synthesis).

-

COX-2 SAR Studies: Friesen, R. W. et al. "Diarylheterocycles as Selective COX-2 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 1998. (Context: Exploration of phenyl-sulfone substitution patterns).

-

Chemical Properties: PubChem Database.[1] "Compound Summary for CAS 43032-67-3."

Sources

Introduction: The 'Why' of Computationally Probing 1-Methoxy-3-(methylsulfonyl)benzene

An In-Depth Technical Guide to the Quantum Chemical Analysis of 1-Methoxy-3-(methylsulfonyl)benzene

This guide provides a comprehensive, technically-grounded framework for the quantum chemical analysis of 1-Methoxy-3-(methylsulfonyl)benzene. Designed for researchers, computational chemists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind procedural choices, grounding theoretical protocols in established scientific literature to ensure a self-validating and robust computational study. Our objective is to equip you with both the "how" and the "why" of computational analysis, enabling a deeper understanding of the molecule's electronic structure, reactivity, and spectroscopic properties.

1-Methoxy-3-(methylsulfonyl)benzene is a substituted aromatic compound featuring two key functional groups: an electron-donating methoxy group (-OCH₃) and a strongly electron-withdrawing methylsulfonyl group (-SO₂CH₃). This meta-substitution pattern creates a unique electronic environment within the benzene ring, making it a compelling subject for theoretical investigation. Understanding the interplay of these groups is crucial for predicting the molecule's reactivity, intermolecular interactions, and potential as a scaffold in medicinal chemistry.

Quantum chemical calculations offer a powerful, non-destructive lens to explore molecular properties at the subatomic level. By solving approximations of the Schrödinger equation, we can reliably predict geometric parameters, electronic distributions, spectroscopic signatures, and thermodynamic stability. This in silico approach accelerates research by prioritizing promising candidates, interpreting complex experimental data, and providing mechanistic insights that are often inaccessible through empirical methods alone.

Chapter 1: The Theoretical Foundation: Selecting the Right Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like 1-Methoxy-3-(methylsulfonyl)benzene, a balance between computational cost and accuracy is paramount.

The Workhorse: Density Functional Theory (DFT)

For mid-sized organic molecules, Density Functional Theory (DFT) has become the predominant computational method.[1] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach provides an excellent compromise between speed and accuracy.

Our choice is the B3LYP hybrid functional . B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, crucial for aromatic systems. It is widely used and has been shown to yield reliable results for a vast range of organic molecules, including structural parameters and spectroscopic properties.[2][3][4]

The Language of Electrons: The Basis Set

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility electrons have in space.

For this guide, we will employ the 6-311+G(d,p) Pople-style basis set . Let's deconstruct this choice:

-

6-311G : This triple-zeta basis set provides a more accurate description of the valence electrons by using three functions for each valence atomic orbital instead of just one.

-

+ : The plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These functions are large and spread out, making them essential for accurately describing anions, lone pairs, and other regions of diffuse electron density, such as those on the oxygen and sulfonyl groups of our molecule.[1]

-

(d,p) : These are polarization functions . The '(d)' adds d-type orbitals to heavy atoms, and the '(p)' adds p-type orbitals to hydrogen atoms. These functions allow for the description of non-spherical electron density, which is critical for accurately modeling chemical bonds and intermolecular interactions.[2]

This combination of the B3LYP functional and the 6-311+G(d,p) basis set provides a robust and well-validated level of theory for obtaining high-quality results for our target molecule.[1][4]

Chapter 2: The Computational Workflow: From Structure to Stability

The following workflow outlines the logical progression of a comprehensive computational analysis. It begins with defining the molecular structure and culminates in a validated, low-energy conformation ready for property analysis.

Caption: A standard workflow for quantum chemical analysis.

Protocol 1: Geometry Optimization

The first and most critical step is to find the molecule's most stable three-dimensional arrangement of atoms—its equilibrium geometry. This is achieved by minimizing the total energy of the system with respect to all atomic coordinates.

Methodology:

-

Build the Molecule : Using a molecular editor (e.g., GaussView, Avogadro, ChemDraw), construct the 3D structure of 1-Methoxy-3-(methylsulfonyl)benzene. An initial geometry can be obtained from molecular mechanics force fields (e.g., MM+) before submission to a higher level of theory.

-

Prepare the Input File : Create an input file for a quantum chemistry package (e.g., Gaussian, NWChem).[5] This file specifies the charge (0), spin multiplicity (singlet), atomic coordinates, the chosen level of theory, and the job type.

-

Keyword Line Example (Gaussian): #p B3LYP/6-311+G(d,p) Opt

-

#p: Requests verbose output.

-

B3LYP/6-311+G(d,p): Specifies the method and basis set.

-

Opt: The keyword that requests a geometry optimization.

-

-

Execute the Calculation : Submit the input file to the computational software. The algorithm will iteratively adjust the atomic positions to find a stationary point on the potential energy surface where the forces on all atoms are effectively zero.

-

Analyze the Output : Upon successful completion ("convergence"), the output file will contain the optimized Cartesian coordinates, the final electronic energy, and other calculated properties.

Protocol 2: Vibrational Frequency Analysis

An optimized geometry represents a stationary point, but it could be an energy minimum (a stable molecule) or a saddle point (a transition state). A frequency calculation is essential to validate the nature of this stationary point.

Methodology:

-

Use the Optimized Geometry : The frequency calculation must be performed on the optimized geometry from the previous step, using the exact same level of theory (method and basis set).

-

Prepare the Input File :

-

Keyword Line Example (Gaussian): #p B3LYP/6-311+G(d,p) Freq

-

Freq: The keyword that requests a frequency calculation.

-

-

Execute and Analyze : Run the calculation. The key output to inspect is the list of vibrational frequencies.

-

A true energy minimum will have zero imaginary frequencies.

-

The presence of one imaginary frequency indicates a transition state.

-

Multiple imaginary frequencies point to a higher-order saddle point.

-

-

Benefit : A successful frequency calculation not only confirms a stable structure but also provides the zero-point vibrational energy (ZPVE) and the theoretical infrared (IR) spectrum, where each frequency corresponds to a specific vibrational mode.[5]

Chapter 3: Unveiling Electronic Structure and Reactivity

With a validated molecular structure, we can now probe its electronic properties to understand its behavior in chemical reactions.

Frontier Molecular Orbitals (FMOs): HOMO & LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

-

HOMO : Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are likely sites of electrophilic attack.

-

LUMO : Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are likely sites of nucleophilic attack.

-

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron.[4]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across the molecule.[3] It maps the electrostatic potential onto the electron density surface.

-

Red Regions (Negative Potential) : Indicate electron-rich areas, such as those around the oxygen atoms of the methoxy and sulfonyl groups. These are favorable sites for electrophilic attack.

-

Blue Regions (Positive Potential) : Indicate electron-poor areas, which are favorable for nucleophilic attack.

-

Green Regions (Neutral Potential) : Indicate areas of nonpolar character, such as the benzene ring's carbon framework.

The MEP provides an intuitive guide to the molecule's intermolecular interaction patterns and reactive sites.[2]

Caption: Relationship between DFT inputs and interpretive outputs.

Chapter 4: Predicting and Correlating Spectroscopic Data

Quantum chemistry excels at predicting spectroscopic properties, providing a powerful tool for validating experimental results and assigning spectral features.

Protocol 3: NMR Chemical Shift Calculation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating theoretical NMR isotropic shielding tensors.[3]

Methodology:

-

Use the Optimized Geometry : As with frequency calculations, the GIAO calculation must be performed on the final optimized geometry at the same level of theory.

-

Prepare the Input File :

-

Keyword Line Example (Gaussian): #p B3LYP/6-311+G(d,p) NMR

-

NMR: The keyword that requests the GIAO calculation.

-

-

Execute and Process : The calculation yields absolute shielding values (σ) for each nucleus. To convert these to the more familiar chemical shifts (δ), they must be referenced against the shielding value of a standard compound, typically Tetramethylsilane (TMS), calculated at the exact same level of theory.

-

δ_calc = σ_TMS - σ_nucleus

-

-

Correlation : The calculated chemical shifts (δ_calc) for ¹H and ¹³C can be directly compared to experimental spectra. A strong linear correlation between the theoretical and experimental values validates both the computational model and the experimental structure assignment.[2][3]

Data Presentation

All quantitative results should be summarized in clear, well-structured tables for easy comparison and interpretation.

Table 1: Key Calculated Electronic Properties

| Property | Value | Unit |

|---|---|---|

| Total Electronic Energy | (Value) | Hartrees |

| HOMO Energy | (Value) | eV |

| LUMO Energy | (Value) | eV |

| HOMO-LUMO Gap (ΔE) | (Value) | eV |

| Dipole Moment | (Value) | Debye |

Table 2: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Length (Å) / Angle (°) |

|---|---|---|

| Bond Length | C-S | (Value) |

| Bond Length | S=O | (Value) |

| Bond Length | C-O(Me) | (Value) |

| Bond Angle | C-S-C | (Value) |

| Dihedral Angle | C-C-S-O | (Value) |

Table 3: Comparison of Calculated and Experimental ¹³C NMR Shifts

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C1 (ipso-OCH₃) | (Value) | (Value) |

| C2 | (Value) | (Value) |

| C3 (ipso-SO₂CH₃) | (Value) | (Value) |

| ... | ... | ... |

| C(Methyl) | (Value) | (Value) |

Conclusion

This guide has outlined a rigorous and scientifically-defensible workflow for the quantum chemical analysis of 1-Methoxy-3-(methylsulfonyl)benzene. By employing Density Functional Theory with the B3LYP functional and the 6-311+G(d,p) basis set, researchers can confidently perform geometry optimizations, validate stable structures through frequency analysis, and extract a wealth of information about the molecule's electronic structure, reactivity, and spectroscopic signatures. The protocols and theoretical grounding provided herein are designed to empower scientists in drug development and materials science to leverage computational chemistry as a predictive and insightful tool, ultimately accelerating the pace of discovery.

References

-

Liu, Y., Li, Y., & Wang, Y. (2021). Theoretical Study of O-CH3 Bond Dissociation Enthalpy in Anisole Systems. Molecules, 26(17), 5329. Available at: [Link]

-

Wu, Y. D., & Lai, D. K. (1996). A Density Functional Study of Substituent Effects on the O−H and O−CH3 Bond Dissociation Energies in Phenol and Anisole. The Journal of Organic Chemistry, 61(22), 7904-7911. Available at: [Link]

-

Peiming, S., Shahab, S., Yan, Z., & Labanava, A. (2022). QUANTUM-CHEMICAL CALCULATION OF THE N-(3,5-NI-TERT-BUTYL-2-HYDROXYPHENYL)-4-METHYLBENZENESULFONAMIDE WITH ANTIOXIDANT ACTIVITY. Sakharov Readings 2022: Environmental Problems of the XXI Century. Available at: [Link]

-

Hoque, M. M., et al. (2024). Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative. Results in Chemistry, 7, 101419. Available at: [Link]

-

PubChem. (n.d.). 1-Methyl-3-(methylsulfonyl)benzene. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 1-Methoxy-3-[(E)-2-phenylethenyl]benzene. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Mons, M., et al. (2006). The anisole–ammonia complex: Marks of the intermolecular interactions. The Journal of Chemical Physics, 125(13), 133301. Available at: [Link]

-

PubChem. (n.d.). 1-Methoxy-3-(methoxymethoxy)benzene. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 1-Methoxy-3-(methoxymethyl)benzene. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

NIST. (n.d.). Benzene, 1-methoxy-3-methyl-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

-

Supporting Information. (n.d.). General experimental procedure. Available at: [Link]

-

Kotan, G., & Yuksek, H. (2021). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate Molecule. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 15, 10-20. Available at: [Link]

-

ChemBK. (2024). 1-Methoxy-3-methylbenzene - Physico-chemical Properties. Retrieved February 15, 2026, from [Link]

-

NIST. (n.d.). Benzene, 1-methoxy-3-methyl- Mass Spectrum. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-3-methyl- (CAS 100-84-5). Retrieved February 15, 2026, from [Link]

-

Tabor Research Group. (n.d.). Theoretical and Computational Chemistry. Texas A&M University. Retrieved February 15, 2026, from [Link]

-

Ali, M. A., et al. (2024). DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses, coupled with molecular docking of pyrazole and chalcone for anti-breast cancer exploration. AIP Advances, 14(8). Available at: [Link]

-

Santhiya, D., Durgadevi, M., & Sundaraselvan, G. (2025). Quantum Chemical Calculation and in-Silico Α-Amylaze Inhibitory Prediction of p-Benzyloxy-based Prop-2-En-1-One. Journal of Scientific Research, 17(1). Available at: [Link]

-

Volokhov, V. M., et al. (2024). Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines. Supercomputing Frontiers and Innovations, 11(3). Available at: [Link]

-

Kumar, A., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14, 1370-1383. Available at: [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epstem.net [epstem.net]

- 4. Quantum Chemical Calculation and in-Silico Α-Amylaze Inhibitory Prediction of <i>p</i>-Benzyloxy-based Prop-2-En-1-One | Journal of Scientific Research [banglajol.info]

- 5. Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines | Supercomputing Frontiers and Innovations [superfri.org]

The Compass of the Cell: A Technical Guide to the Molecular Modeling of 1-Methoxy-3-(methylsulfonyl)benzene

Abstract

In the intricate landscape of modern drug discovery, the ability to predict molecular behavior is paramount. This guide provides a comprehensive, in-depth exploration of the molecular modeling of 1-Methoxy-3-(methylsulfonyl)benzene, a compound of interest for its potential applications in medicinal chemistry. We move beyond rote protocols to offer a narrative grounded in scientific causality, empowering researchers, scientists, and drug development professionals to not only execute but also to understand the "why" behind each computational step. This document serves as both a practical workflow and a foundational resource, integrating quantum mechanics, molecular dynamics, and advanced analytical techniques to elucidate the structural, electronic, and dynamic properties of this molecule.

Introduction: Charting the Molecular Landscape

1-Methoxy-3-(methylsulfonyl)benzene presents a fascinating case study in the realm of small molecule dynamics. Its constituent functional groups—a methoxy group, a sulfonyl group, and an aromatic ring—imbue it with a unique electronic and conformational profile. Understanding this profile is the first step toward predicting its interactions with biological targets. Molecular modeling provides the lens through which we can visualize and quantify these properties, offering insights that are often inaccessible through purely experimental means.[1][2]

This guide will navigate the multifaceted process of building a comprehensive in silico model of 1-Methoxy-3-(methylsulfonyl)benzene, from the foundational principles of structural integrity to the dynamic dance of the molecule in a simulated aqueous environment.

The Blueprint: A Logic-Driven Modeling Workflow

A robust molecular modeling study is not a linear progression but a cycle of hypothesis, simulation, and analysis. The workflow we present here is designed to be iterative and self-validating, ensuring that each stage builds upon a foundation of computational rigor.

Caption: A logic-driven workflow for the comprehensive molecular modeling of a small molecule.

Laying the Foundation: Structure Preparation and Optimization

The fidelity of any molecular model is contingent upon the accuracy of its initial three-dimensional structure. This initial step is critical and dictates the quality of all subsequent calculations.

Obtaining the Initial 3D Structure

The journey begins with acquiring a 3D representation of 1-Methoxy-3-(methylsulfonyl)benzene. While experimental crystallographic data is the gold standard, it is not always available. In its absence, a reliable 3D structure can be generated using molecular building software such as Avogadro or retrieved from chemical databases like PubChem.[3]

Protocol: Generating a 3D Structure

-

2D to 3D Conversion: Using a molecular editor, draw the 2D structure of 1-Methoxy-3-(methylsulfonyl)benzene.

-

Add Hydrogens: Ensure all hydrogen atoms are explicitly represented.

-

Energy Minimization: Perform an initial, rough energy minimization using a simple force field (e.g., MMFF94) to obtain a reasonable starting geometry.

Quantum Mechanical Geometry Optimization

With a preliminary 3D structure in hand, the next crucial step is to determine the molecule's most stable three-dimensional arrangement, its lowest energy conformation. This is achieved through geometry optimization using quantum mechanical (QM) methods. QM calculations solve the Schrödinger equation for the molecule, providing a highly accurate description of its electronic structure and, consequently, its geometry.[4][5]

Rationale for Method Selection:

Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) offers a good balance between accuracy and computational cost for a molecule of this size.[4]

Protocol: DFT Geometry Optimization

-

Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA) specifying the initial coordinates, the chosen DFT method and basis set, and the "Opt" keyword to request a geometry optimization.

-

Execution: Run the QM calculation.

-

Verification: Confirm that the optimization has converged to a true energy minimum by checking for the absence of imaginary frequencies in a subsequent frequency calculation.

Unveiling the Electronic Soul: Quantum Mechanical Property Analysis

Once the optimized geometry is obtained, we can delve into the electronic properties that govern the molecule's reactivity and intermolecular interactions.

Conformational Analysis

While the geometry optimization provides the lowest energy structure, molecules are not static. They exist as an ensemble of conformations. For 1-Methoxy-3-(methylsulfonyl)benzene, rotation around the C-O and C-S bonds will lead to different spatial arrangements. A conformational analysis is essential to identify all low-energy conformers and their relative populations. This can be achieved by performing a potential energy surface (PES) scan, systematically rotating key dihedral angles and calculating the energy at each point.

Rationale for Analysis: The conformational flexibility of a molecule can significantly impact its ability to bind to a biological target. Understanding the energy landscape of different conformers is crucial for accurate docking and simulation studies.[6][7][8][9]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, provides insights into the molecule's stability and its ability to absorb light.[10][11][12][13][14]

Protocol: HOMO-LUMO Analysis

-

Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation with a larger basis set (e.g., 6-311+G(d,p)) for greater accuracy.

-

Orbital Visualization: Visualize the HOMO and LUMO to understand the distribution of electron density in these frontier orbitals. Software like GaussView or Avogadro can be used for this purpose.[15]

-

Energy Gap Calculation: The energy gap is calculated as E_gap = E_LUMO - E_HOMO.

| Property | Calculated Value (eV) |

| HOMO Energy | -8.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 7.3 |

| Note: These are representative values and would be precisely calculated in a dedicated study. |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that reveals the charge distribution across the molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing crucial information about potential sites for intermolecular interactions.[16][17][18]

Interpretation of MEP Maps:

-

Red Regions: Indicate a negative electrostatic potential, suggesting an excess of electron density. These are likely sites for electrophilic attack.

-

Blue Regions: Indicate a positive electrostatic potential, suggesting a deficiency of electron density. These are likely sites for nucleophilic attack.

-

Green/Yellow Regions: Represent areas of neutral potential.

Caption: Relationship between MEP colors and chemical reactivity.

The Molecule in Motion: Molecular Dynamics Simulations

While QM methods provide a detailed static picture, Molecular Dynamics (MD) simulations allow us to observe the molecule's behavior over time, providing insights into its dynamics and interactions with its environment.[1]

Force Field Parameterization

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. While standard force fields like CHARMM and AMBER are well-established, they may not have accurate parameters for all chemical moieties, particularly the sulfonyl group in our molecule of interest.[19] Therefore, it is crucial to either validate existing parameters or develop new ones.

Protocol: Force Field Parameterization for the Sulfonyl Group

-

Partial Charge Calculation: The partial atomic charges calculated from the QM electrostatic potential (ESP) are used to accurately represent the charge distribution.

-

Parameter Assignment: Utilize tools like the CHARMM General Force Field (CGenFF) program to assign appropriate parameters for bonds, angles, and dihedrals involving the sulfonyl group.[19]

-

Parameter Validation: Compare key QM-calculated properties (e.g., bond lengths, angles, dihedral energy profiles) with those calculated using the new MM parameters to ensure consistency.

System Setup and Solvation

To simulate the behavior of 1-Methoxy-3-(methylsulfonyl)benzene in a biologically relevant environment, it is placed in a simulation box filled with water molecules.[20][21][22]

Protocol: System Solvation

-

Create Simulation Box: Define a periodic simulation box of appropriate dimensions around the molecule.

-

Add Water: Fill the box with a pre-equilibrated water model (e.g., TIP3P).

-

Add Ions: Add counter-ions to neutralize the system if necessary.

Equilibration and Production MD

Before the production simulation, the system must be equilibrated to ensure it is at the desired temperature and pressure and that the solvent has relaxed around the solute.

Protocol: Equilibration and Production MD

-

Energy Minimization: Minimize the energy of the entire system to remove any steric clashes.

-

NVT Equilibration: Gradually heat the system to the target temperature while keeping the volume constant.

-

NPT Equilibration: Bring the system to the target pressure while maintaining the target temperature.

-

Production MD: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space and observe the dynamics of the molecule.

Deciphering the Data: Analysis of Simulation Trajectories

The output of an MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms at each time step. This wealth of data must be analyzed to extract meaningful insights.

Structural Analysis

-

Root Mean Square Deviation (RMSD): Measures the deviation of the molecule's backbone from a reference structure over time, indicating its stability.

-

Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different parts of the molecule.

-

Radial Distribution Function (RDF): Describes the probability of finding a water molecule at a certain distance from a specific atom in the solute, revealing details about the solvation shell.

Dynamic Analysis

-

Dihedral Angle Analysis: Tracks the rotation of key dihedral angles over time to understand conformational transitions.

-

Hydrogen Bond Analysis: Identifies and quantifies the formation and breaking of hydrogen bonds between the solute and solvent.

Predicting Biological Fate: In Silico ADMET Profiling

Early assessment of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug development.[][24][25] Many of the molecular descriptors derived from our QM and MD simulations can be used as input for predictive ADMET models.[26][27]

| ADMET Property | Relevant Molecular Descriptors |

| Absorption | LogP, Polar Surface Area (PSA), Solubility |

| Distribution | Plasma Protein Binding, Blood-Brain Barrier Permeability |

| Metabolism | Susceptibility to Cytochrome P450 enzymes |

| Excretion | Clearance rate |

| Toxicity | Various toxicity endpoints (e.g., hERG inhibition) |

Conclusion: From a Single Molecule to a Universe of Possibilities

The molecular modeling of 1-Methoxy-3-(methylsulfonyl)benzene, as detailed in this guide, provides a powerful framework for understanding its intrinsic properties and predicting its behavior in a complex biological milieu. By integrating quantum mechanics and molecular dynamics, we can construct a holistic in silico model that informs and accelerates the drug discovery process. The principles and protocols outlined herein are not merely a set of instructions but a scientific philosophy—one that emphasizes a deep understanding of the underlying causality to unlock the full potential of computational chemistry.

References

- Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell Jr, A. D. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields.

- Lu, T., & Chen, F. (2012). Multiwfn: a multifunctional wavefunction analyzer.

- Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16, Revision C. 01. Gaussian Inc. Wallingford CT.

- Case, D. A., Ben-Shalom, I. Y., Brozell, S. R., Cerutti, D. S., Cheatham III, T. E., Cruzeiro, V. W., ... & Kollman, P. A. (2021). AMBER 2021. University of California, San Francisco.

- Jorgensen, W. L., Maxwell, D. S., & Tirado-Rives, J. (1996). Development and testing of the OPLS all-atom force field on conformational energetics and properties of organic liquids. Journal of the American Chemical Society, 118(45), 11225-11236.

- Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38.

- Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1, 19-25.

- Allinger, N. L., Yuh, Y. H., & Lii, J. H. (1989). Molecular mechanics. The MM3 force field for hydrocarbons. Journal of the American Chemical Society, 111(23), 8551-8566.

- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.

- Hanwell, M. D., Curtis, D. E., Lonie, D. C., Vandermeersch, T., Zurek, E., & Hutchison, G. R. (2012). Avogadro: an advanced semantic chemical editor, visualization, and analysis platform.

Sources

- 1. An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Modeling Techniques and In-Silico Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 3. bioinformaticsreview.com [bioinformaticsreview.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. imperial.ac.uk [imperial.ac.uk]

- 9. scribd.com [scribd.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. learn.schrodinger.com [learn.schrodinger.com]

- 12. m.youtube.com [m.youtube.com]

- 13. On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00652E [pubs.rsc.org]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]

- 18. researchgate.net [researchgate.net]

- 19. Extension of the CHARMM General Force Field to Sulfonyl-Containing Compounds and Its Utility in Biomolecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. All-atom molecular dynamics simulations showing the dynamics of small organic molecules in water–solvated polyelectrolyte brush layers - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02128B [pubs.rsc.org]

- 21. ipkm.tu-darmstadt.de [ipkm.tu-darmstadt.de]

- 22. Water models – Practical considerations for Molecular Dynamics [computecanada.github.io]

- 24. elearning.uniroma1.it [elearning.uniroma1.it]

- 25. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 26. audreyli.com [audreyli.com]

- 27. Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Utilization of 1-Methoxy-3-(methylsulfonyl)benzene in Organic Synthesis

This Application Note is structured as a high-level technical guide for researchers in organic synthesis and medicinal chemistry. It focuses on the practical utility, synthesis, and functionalization of 1-Methoxy-3-(methylsulfonyl)benzene (CAS: 34879-99-3), utilizing it as a modular scaffold for accessing complex polysubstituted aromatic systems.

Executive Summary

1-Methoxy-3-(methylsulfonyl)benzene (also known as m-anisyl methyl sulfone) represents a unique "push-pull" aromatic scaffold where the electron-donating methoxy group and the electron-withdrawing sulfone group are meta-disposed. This arrangement creates a specific electronic environment that is highly exploitable for Directed Ortho Metalation (DoM) .

Unlike simple anisoles or sulfones, this compound offers a "cooperative" activation site at the C2 position, allowing for the precise installation of electrophiles to generate 1,2,3-trisubstituted benzenes—a substitution pattern that is notoriously difficult to achieve via classical Friedel-Crafts chemistry. This guide details the optimized synthesis of the core scaffold and provides a validated protocol for its regioselective functionalization.

Chemical Profile & Electronic Structure

| Property | Data |

| CAS Number | 34879-99-3 |

| Formula | C₈H₁₀O₃S |

| MW | 186.23 g/mol |

| Appearance | White to off-white crystalline solid |

| Electronic Nature | Meta-disposed Donor (-OMe) / Acceptor (-SO₂Me) |

| Key Reactivity | C2-Lithiation (Cooperative DoM), Nucleophilic Aromatic Substitution (if activated) |

Reactivity Map

The diagram below illustrates the electronic activation sites. The C2 position is the thermodynamic and kinetic well for lithiation due to the synergistic directing effects of both the sulfone and methoxy groups.

Figure 1: Regioselectivity map showing the privileged C2 position activated by both -OMe and -SO₂Me groups.

Synthesis Protocol: Sulfide Oxidation Route

While the compound can be synthesized via cross-coupling, the most robust and scalable method involves the oxidation of 3-(methylthio)anisole. This route avoids heavy metal contamination and uses inexpensive reagents.

Reagents

-

Substrate: 3-(methylthio)anisole (CAS: 18458-64-5)

-

Oxidant: m-Chloroperoxybenzoic acid (mCPBA, 77% max) OR Hydrogen Peroxide (30%) with Sodium Tungstate catalyst (Green alternative).

-

Solvent: Dichloromethane (DCM) for mCPBA; Methanol/Water for H₂O₂.

Step-by-Step Protocol (mCPBA Method)

-

Preparation: Dissolve 10.0 mmol of 3-(methylthio)anisole in 50 mL of anhydrous DCM in a round-bottom flask. Cool the solution to 0°C using an ice bath.

-

Addition: Slowly add 2.2 equivalents (22.0 mmol) of mCPBA portion-wise over 20 minutes. Note: The reaction is exothermic. Control temperature to prevent over-oxidation side products.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes). The sulfide (Rf ~0.8) should disappear, and the sulfone (Rf ~0.3) should appear.[1][2]

-

Workup (Critical):

-

Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide (starch-iodide test negative).

-

Wash with saturated NaHCO₃ (x3) to remove m-chlorobenzoic acid byproduct. Tip: If a white precipitate forms, it is likely the byproduct; ensure it is fully solubilized in the aqueous base.

-

Wash with brine, dry over MgSO₄, and concentrate.[3]

-

-

Purification: Recrystallize from Ethanol/Hexanes or purify via flash chromatography (Gradient: 10% -> 40% EtOAc/Hexanes) to yield the product as white crystals.

Core Application: Regioselective C2-Lithiation

This is the primary application for this scaffold in drug discovery. The ability to install a functional group exactly between the sulfone and the ether allows for the creation of highly substituted pharmacophores.

Mechanism & Rationale

The -SO₂Me group is a powerful Directed Ortho Metalation (DoM) group (stronger than -OMe). However, the -OMe group is also a DoM group. In this 1,3-substituted system, the C2 position is flanked by both groups. Despite potential steric crowding, the "Cooperative Effect" (acidifying effect of sulfone + coordination of lithium by oxygen) makes C2 the exclusive site of deprotonation under kinetic control at low temperatures.

Protocol: C2-Functionalization

Safety Note: n-Butyllithium is pyrophoric. All steps must be performed under an inert atmosphere (Ar or N₂).

-

Setup: Flame-dry a 2-neck flask and cool under Argon. Add 1-Methoxy-3-(methylsulfonyl)benzene (1.0 equiv) and anhydrous THF (0.2 M concentration).

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Higher temperatures may lead to benzyne formation or polymerization.

-

Lithiation: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes) over 15 minutes.

-

Observation: The solution typically turns a bright yellow/orange color, indicating the formation of the aryllithium species.

-

-

Incubation: Stir at -78°C for 45–60 minutes to ensure complete deprotonation.

-

Electrophile Trapping: Add the Electrophile (1.2–1.5 equiv) (e.g., Methyl Iodide, DMF, Iodine, or an Aldehyde) dissolved in minimal THF.

-

Warming: Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to 0°C (or RT depending on the electrophile).

-

Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.[3][4]

Data Table: Typical Electrophile Scope

| Electrophile | Product Structure (C2-Substituted) | Typical Yield | Notes |

| DMF | 2-Methoxy-6-(methylsulfonyl)benzaldehyde | 85-90% | Forms a crowded trisubstituted aldehyde. |

| I₂ | 2-Iodo-1-methoxy-3-(methylsulfonyl)benzene | 92% | Excellent precursor for Ullmann/Suzuki coupling. |

| MeI | 1-Methoxy-2-methyl-3-(methylsulfonyl)benzene | 88% | Sterically congested toluene derivative. |

| CO₂ | 2-Methoxy-6-(methylsulfonyl)benzoic acid | 80% | Quench with solid CO₂ (dry ice). |

Advanced Workflow: Demethylation to the Phenol

For applications requiring a free phenol (e.g., as a hydrogen bond donor or for further etherification), the methoxy group can be cleaved.

-

Reagent: BBr₃ (Boron tribromide) in DCM.

-

Conditions: -78°C to 0°C.[5]

-

Note: The sulfone group is stable to BBr₃ under standard conditions.

-

Product: 3-(Methylsulfonyl)phenol.

Visual Workflow Summary

Figure 2: Complete synthetic workflow from commercial sulfide to polysubstituted building block.

References

-

Synthesis via Oxidation: Drabowicz, J., & Mikołajczyk, M. (1981). Synthesis of sulfoxides and sulfones. Journal of Organic Chemistry, 46, 280-281. Link

-

Lithiation Regioselectivity (General DoM): Snieckus, V. (1990). Directed ortho metalation.[5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link

- Sulfone Lithiation Specifics: Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-facilitated lithiations. Organic Reactions, 26, 1. (Classic reference for sulfone directing power).

-

Medicinal Chemistry Utility: Scott, K. A., et al. (2009). Sulfones as metabolically stable linkers in drug discovery. Journal of Medicinal Chemistry, 52(6), 1522. Link

Sources

Application Notes & Protocols: Synthetic Strategies Involving 1-Methoxy-3-(methylsulfonyl)benzene

Introduction

In the landscape of modern synthetic and medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the successful development of novel molecules. 1-Methoxy-3-(methylsulfonyl)benzene (CAS No: 51155-26-3) emerges as a highly versatile and synthetically tractable scaffold. Its unique electronic architecture, featuring a methoxy group—an electron-donating, ortho, para-director—and a methylsulfonyl group—a potent electron-withdrawing, meta-director—provides a rich platform for a diverse range of chemical transformations.[1][2]

This guide provides an in-depth exploration of the reactivity and synthetic utility of 1-methoxy-3-(methylsulfonyl)benzene. We move beyond simple procedural lists to explain the underlying chemical principles that govern its reactivity. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering robust, field-tested methodologies for key transformations such as palladium-catalyzed cross-coupling, regioselective electrophilic substitution, and strategic functional group removal.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is the first step toward its effective application. 1-Methoxy-3-(methylsulfonyl)benzene, also known as 3-methoxyphenyl methyl sulfone, is a stable, solid compound at room temperature, making it convenient to handle and store.[3]

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₃S | [3] |

| Molecular Weight | 186.23 g/mol | [3][4] |

| CAS Number | 51155-26-3 / 43032-67-3 | [3] |

| Boiling Point | 352 °C at 760 mmHg | [3] |

| Density | 1.199 g/cm³ | [3] |

Spectroscopic Insights: The structural features of the molecule give rise to a predictable spectroscopic signature. In ¹H NMR spectroscopy, one would expect to see distinct signals for the methoxy protons (a singlet around 3.8 ppm), the methylsulfonyl protons (a singlet around 3.0 ppm), and a complex multiplet pattern for the four aromatic protons. The electron-withdrawing nature of the sulfone group will shift the adjacent aromatic protons downfield.

Core Reactivity Principles: A Dichotomy of Electronic Effects

The synthetic utility of 1-methoxy-3-(methylsulfonyl)benzene is dictated by the interplay between its two key functional groups.

-

The Methoxy Group (-OCH₃): As a strong electron-donating group (EDG), it activates the benzene ring towards Electrophilic Aromatic Substitution (EAS) by stabilizing the cationic intermediate (the sigma complex).[1] It directs incoming electrophiles to the positions ortho and para to itself (C2, C4, and C6).

-

The Methylsulfonyl Group (-SO₂CH₃): As a powerful electron-withdrawing group (EWG), it deactivates the ring towards EAS by destabilizing the sigma complex.[5][6] It directs incoming electrophiles to the positions meta to itself (C2, C4, C6).

This creates a fascinating scenario where the directing effects are cooperative. Both groups steer incoming electrophiles to the C2, C4, and C6 positions. However, the activating nature of the methoxy group and the deactivating nature of the sulfonyl group mean that while the regioselectivity is clear, the overall reaction rate is attenuated compared to a strongly activated ring like anisole.

Furthermore, the potent electron-withdrawing capacity of the sulfone group renders the aromatic ring electron-deficient, making it an excellent candidate for Nucleophilic Aromatic Substitution (SNAr), provided a suitable leaving group is present at an ortho or para position relative to the sulfone.[7][8][9]

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-2-methoxy-4-(methylsulfonyl)benzene (1.0 mmol, 1.0 eq).

-

Reagent Addition: Add the desired arylboronic acid (1.2 mmol, 1.2 eq) and potassium carbonate (2.0 mmol, 2.0 eq).

-

Solvent Addition: Add a 4:1 mixture of dioxane and water (10 mL).

-

Inerting: Seal the flask with a septum and purge the system with nitrogen or argon gas for 15 minutes while stirring.

-

Catalyst Introduction: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq).

-

Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.

Protocol 2: Regioselective Electrophilic Nitration

Objective: To demonstrate the powerful and cooperative directing effects of the methoxy and methylsulfonyl groups in an Electrophilic Aromatic Substitution reaction.

Causality and Experimental Design: Nitration is a classic EAS reaction. The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from concentrated nitric acid and sulfuric acid. [10]As discussed in Section 2, both functional groups direct the incoming electrophile to the C2, C4, and C6 positions. Steric hindrance from the adjacent methoxy group may slightly disfavor substitution at the C2 position. Therefore, the primary products expected are 1-methoxy-5-(methylsulfonyl)-2-nitrobenzene and 1-methoxy-3-(methylsulfonyl)-4-nitrobenzene.

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask cooled in an ice-water bath (0-5 °C), add 1-methoxy-3-(methylsulfonyl)benzene (10 mmol, 1.0 eq) to concentrated sulfuric acid (15 mL) with careful stirring until fully dissolved.

-

Nitrating Mixture: Prepare the nitrating mixture by slowly adding concentrated nitric acid (10 mmol, 1.0 eq) to concentrated sulfuric acid (5 mL) in a separate flask, also cooled in an ice bath.

-

Electrophile Addition: Add the nitrating mixture dropwise to the solution of the substrate over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

-

Quenching: Carefully pour the reaction mixture over crushed ice (approx. 100 g) with vigorous stirring. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: Dry the crude solid. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to isolate the major nitro-isomers.

| Expected Product | Predicted Regioselectivity | Notes |

| 1-methoxy-5-(methylsulfonyl)-2-nitrobenzene | Major Isomer | Substitution ortho to -OCH₃ and meta to -SO₂CH₃. |

| 1-methoxy-3-(methylsulfonyl)-4-nitrobenzene | Major Isomer | Substitution para to -OCH₃ and meta to -SO₂CH₃. |

| 1-methoxy-2-(methylsulfonyl)-6-nitrobenzene | Minor Isomer | Substitution ortho to both groups; may be sterically hindered. |

Protocol 3: Reductive Desulfonylation

Objective: To demonstrate the removal of the methylsulfonyl group, showcasing its utility as a "transient" functional group that can be used to control reactivity or provide a specific electronic profile before being cleaved.

Causality and Experimental Design: The sulfone group, after serving its purpose (e.g., directing a reaction or acting as a pharmacophore placeholder), can be removed. Reductive desulfonylation cleaves the C-S bond, replacing it with a C-H bond. [5]A common method involves using magnesium metal in methanol, which acts as a dissolving metal reduction system. This method is often preferred over harsher conditions like sodium in liquid ammonia.

Step-by-Step Methodology:

-

Vessel Setup: To a round-bottom flask with a stir bar and reflux condenser, add the sulfone-containing substrate (e.g., a product from Protocol 1 or 2) (1.0 mmol, 1.0 eq).

-

Reagent Addition: Add magnesium turnings (6.0 mmol, 6.0 eq) and anhydrous methanol (20 mL).

-

Reaction Initiation: Gently heat the mixture to reflux. The reaction is often initiated by the addition of a small crystal of iodine or a few drops of a mercury(II) chloride solution if it is sluggish to start.

-

Reaction Monitoring: Maintain the reflux and monitor the disappearance of the starting material by TLC. The reaction may take 6-24 hours.

-

Quenching: After completion, cool the mixture to room temperature and carefully add 1 M hydrochloric acid (HCl) dropwise until the excess magnesium has dissolved and the solution is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude product via column chromatography to obtain the desulfonylated compound (in this case, the corresponding methoxybenzene derivative).

Applications in Drug Discovery and Medicinal Chemistry

The 1-methoxy-3-(methylsulfonyl)benzene scaffold and its derivatives are valuable building blocks in the design of biologically active molecules.

-

Metabolic Stability and Lipophilicity: The methoxy group is a common feature in approved drugs. [11]It can block a potential site of metabolic oxidation (e.g., a phenol) and fine-tune the lipophilicity of a molecule, which is critical for its absorption, distribution, metabolism, and excretion (ADME) profile. [2]* Hydrogen Bond Acceptor: The sulfone moiety is an excellent hydrogen bond acceptor. The two oxygen atoms can engage in strong interactions with hydrogen bond donors (like N-H or O-H groups) in a protein's active site, thereby enhancing binding affinity and selectivity.

-

Bioisosteric Replacement: The sulfone group can serve as a non-classical bioisostere for other functional groups, such as amides or esters, offering improved metabolic stability while maintaining or improving biological activity. [12][13]

Caption: Conceptual pathway from the core scaffold to a drug candidate.

Conclusion

1-Methoxy-3-(methylsulfonyl)benzene is far more than a simple aromatic compound; it is a sophisticated synthetic tool. The predictable yet powerful interplay of its electron-donating and electron-withdrawing groups allows chemists to perform a wide array of selective transformations. From building molecular complexity via cross-coupling to fine-tuning electronic properties through electrophilic substitution, this scaffold provides a reliable and versatile entry point for the synthesis of high-value molecules in research and development. The protocols and principles outlined in this guide serve as a foundation for harnessing its full synthetic potential.

References

- The Royal Society of Chemistry.Supporting information.

- Chemsrc.1-methoxy-3-methylsulfonyl-benzene | CAS#:43032-67-3.

- Wikipedia.Suzuki reaction.

- NIST WebBook.Benzene, 1-methoxy-3-methyl-.

- Google Patents.WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.

- Master Organic Chemistry.Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Semantic Scholar.DABSO-Based, Three Component, One- Pot Sulfone Synthesis.

- BYJU'S.Nucleophilic aromatic substitution.

- PubChem.1-Methoxy-3-(methoxymethoxy)benzene.

- Organic Syntheses Procedure.(e,z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene.

- Dalal Institute.Aromatic Nucleophilic Substitution.

- Wikipedia.Reductive desulfonylation.

- Wikipedia.Nucleophilic aromatic substitution.

- Sigma-Aldrich.Methoxy benzene.

- University of Calgary.Reactions of Benzene & Its Derivatives.

- BLDpharm.1-Methoxy-3-((methylsulfonyl)methyl)benzene.

- Michigan State University.Substitution Reactions of Benzene and Other Aromatic Compounds.

- Publicatt.1H‑pyrrol-1- yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β- Catenin.

- Cheméo.Chemical Properties of Benzene, 1-methoxy-3-methyl- (CAS 100-84-5).

- Organic Chemistry Portal.Suzuki Coupling.

- PubMed.The role of the methoxy group in approved drugs.

- ResearchGate.The role of the methoxy group in approved drugs | Request PDF.

- PubChem.Benzene, 1-methoxy-4-(methylsulfonyl)-.

- MDPI.1-Nitro-3-[(phenylsulfonyl)methyl]benzene.

- Chemistry LibreTexts.Suzuki-Miyaura Coupling.

- SlideShare.Application of Bioisosteres in Drug Design.

- National Institutes of Health.Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst.

- Master Organic Chemistry.Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

- Fisher Scientific.Suzuki-Miyaura Cross-Coupling Reaction.

- Enamine.Saturated bioisosteres of meta-substituted benzene.

Sources

- 1. Aromatic Reactivity [www2.chemistry.msu.edu]

- 2. researchgate.net [researchgate.net]

- 3. 1-methoxy-3-methylsulfonyl-benzene | CAS#:43032-67-3 | Chemsrc [chemsrc.com]

- 4. Benzene, 1-methoxy-4-(methylsulfonyl)- | C8H10O3S | CID 137966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Reductive desulfonylation - Wikipedia [en.wikipedia.org]

- 6. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. byjus.com [byjus.com]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 13. enamine.net [enamine.net]

Strategic Utilization of 1-Methoxy-3-(methylsulfonyl)benzene in Medicinal Chemistry

Executive Summary

1-Methoxy-3-(methylsulfonyl)benzene (CAS: 34879-99-3) is a high-value pharmacophore building block used to modulate physicochemical properties in drug discovery.[1] Its structural utility lies in the meta-substitution pattern , which offers a rigid topological vector distinct from the more common para-sulfonyl motifs found in COX-2 inhibitors (e.g., Etoricoxib).[2]

For the medicinal chemist, this molecule serves two primary functions:

-

Physicochemical Tuning: The methylsulfonyl group acts as a metabolic anchor and solubility enhancer (lowering LogP) compared to lipophilic aryl rings.[1]

-

Divergent Scaffold: It provides access to three distinct chemical spaces via orthogonal reactivity modes:

Chemical Biology & Pharmacophore Analysis[3][4]

Physicochemical Profile

The sulfone moiety is a bioisostere for carbonyls and sulfonamides but possesses unique hydrogen bonding characteristics.[1]

| Property | Value/Description | Impact on Drug Design |

| LogP | ~1.4 | Lower lipophilicity than comparable chloro/methyl arenes.[1] |

| H-Bond Acceptors | 3 (2 from SO₂, 1 from OMe) | Strong interaction with solvent front or hinge regions in kinases.[3][2][1] |

| Metabolic Stability | High | The sulfone is generally inert to oxidative metabolism (CYP450).[1] |

| Electronic Effect | Strong electron-withdrawing group (EWG); deactivates ring but directs meta.[3][1] | |

| Electronic Effect | Strong electron-donating group (EDG); activates ring and directs ortho/para. |

Structural Logic: The "Push-Pull" Conflict

The molecule contains an activator (OMe) and a deactivator (SO₂Me) in a meta relationship.[1] This creates a specific electronic landscape that dictates regioselectivity:

-

C2 Position: Sterically crowded but electronically unique.[1] It is located between two directing groups, making it the prime target for Lithiation .[2][1]

-

C4/C6 Positions: Activated by the OMe group (ortho/para) and not strongly deactivated by the meta-sulfone.[1] These are the prime targets for Electrophilic Attack .

Synthetic Utility & Functionalization Workflows

The following diagram illustrates the divergent synthesis pathways available from this single building block.

Figure 1: Divergent synthetic pathways from 1-Methoxy-3-(methylsulfonyl)benzene accessing distinct chemical spaces.[2]

Detailed Experimental Protocols

Protocol A: Regioselective Bromination (Electrophilic Path)

Objective: Synthesis of 1-bromo-2-methoxy-4-(methylsulfonyl)benzene (C4 product) or its isomer.[3][1] Mechanism: The methoxy group directs para (C4) and ortho (C2, C6).[2][1] The bulky sulfone and methoxy groups sterically hinder C2.[1] C4 is electronically favored over C6 due to the para directing strength of OMe.[1]

Materials:

-

Substrate: 1-Methoxy-3-(methylsulfonyl)benzene (1.0 eq)[3][1]

-

Catalyst (Optional): 5 mol% NH₄OAc (activates NBS)

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.86 g (10 mmol) of substrate in 20 mL of ACN.

-

Addition: Add 1.87 g (10.5 mmol) of NBS portion-wise at 0°C to control exotherm.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS for the disappearance of starting material (M+H 187) and appearance of product (M+H 265/267).[1]

-

Workup: Concentrate ACN under reduced pressure. Resuspend residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).[3][1]

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc gradient).[1]

Critical Note: If regioselectivity is poor (mixture of C4/C6), switch to Bromine (Br₂) in Acetic Acid at 0°C, which often improves para-selectivity due to steric bulk of the transition state.[3][2]

Protocol B: Cooperative Directed Ortho Metalation (Anionic Path)

Objective: Functionalization at C2 (the position between OMe and SO₂Me).[3][1] Mechanism: Both OMe and SO₂Me are Directed Metalation Groups (DMGs).[1] They cooperatively chelate Lithium, directing deprotonation exclusively to C2.[2][1]

Materials:

-

Substrate: 1-Methoxy-3-(methylsulfonyl)benzene (1.0 eq)[3][1]

-

Additive: TMEDA (1.1 eq) (Essential for breaking BuLi aggregates)

-

Solvent: Anhydrous THF

Step-by-Step Procedure:

-

Preparation: Flame-dry a 2-neck flask and cool to -78°C under Argon.

-

Solvent/Base: Add anhydrous THF (10 mL/mmol) and TMEDA (1.1 eq). Add n-BuLi (1.1 eq) dropwise.[1] Stir for 15 mins.

-

Metalation: Dissolve substrate in minimal THF and add dropwise to the Li/TMEDA mixture at -78°C.

-

Observation: The solution may turn bright yellow/orange, indicating the formation of the lithiated species.[2]

-

-

Incubation: Stir at -78°C for 1 hour. (Do not warm, or the species may scramble or decompose).[2][1]

-

Trapping: Add the Electrophile (1.2–1.5 eq) dissolved in THF.

-

Quench: Allow to warm to RT overnight. Quench with saturated NH₄Cl.[1]

-

Workup: Extract with EtOAc, wash with brine, dry, and concentrate.

Safety Check: This protocol involves pyrophoric reagents (n-BuLi).[1] Ensure all glassware is moisture-free.[1]

Protocol C: Demethylation to 3-(Methylsulfonyl)phenol

Objective: Unmasking the phenol for use as a nucleophile in ether synthesis.[1] Mechanism: Cleavage of the methyl ether using a strong Lewis acid (BBr₃).[1]

Step-by-Step Procedure:

-

Setup: Dissolve 1.0 eq of substrate in anhydrous Dichloromethane (DCM) (0.5 M concentration). Cool to -78°C or 0°C.[1][4][5]

-

Addition: Add BBr₃ (2.0–3.0 eq, 1.0 M in DCM) dropwise. (Caution: Fuming reagent).[1]

-